molecular formula C5H6N2O3 B1417576 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1346270-06-1

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1417576
CAS No.: 1346270-06-1
M. Wt: 142.11 g/mol
InChI Key: YKNCINPCYGMSKJ-UHFFFAOYSA-N
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Description

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydroxylating agents. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxo-3-methyl-1H-pyrazole-5-carboxylic acid, while reduction of the carboxylic acid group can yield 4-hydroxy-3-methyl-1H-pyrazole-5-methanol .

Scientific Research Applications

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNCINPCYGMSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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